molecular formula C4H6Cl3NO B8802352 Oxazolidine, 2-(trichloromethyl)- CAS No. 33373-80-7

Oxazolidine, 2-(trichloromethyl)-

Cat. No. B8802352
CAS RN: 33373-80-7
M. Wt: 190.45 g/mol
InChI Key: YFZMDNJBQWEQRG-UHFFFAOYSA-N
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Description

Oxazolidine, 2-(trichloromethyl)- is a useful research compound. Its molecular formula is C4H6Cl3NO and its molecular weight is 190.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazolidine, 2-(trichloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2-(trichloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33373-80-7

Product Name

Oxazolidine, 2-(trichloromethyl)-

Molecular Formula

C4H6Cl3NO

Molecular Weight

190.45 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-oxazolidine

InChI

InChI=1S/C4H6Cl3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2

InChI Key

YFZMDNJBQWEQRG-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 liter 3-necked flask equipped with a stirrer, Dean-Stark trap, a condenser and dropping funnel were added 214 g (3.51 moles) ethanolamine and 450 g. toluene. Then 273 g (4.55 moles) of glacial acetic acid were added slowly to keep the temperature (cooling if necessary) at 30°-45° C. Then 568 g (3.85 moles) of chloral were added at 40°-50° C. The reaction mixture was refluxed to remove water and, when complete, the temperature increased to 115°-120° C. The reaction mixture was cooled in an ice bath and the product precipitated after standing for several hours to give 189.5 g (28.5%) m.p. 72°-74° C. The filtrate was washed with 5.0 moles of 20% sodium hydroxide and more product precipitated. Filtration and drying yielded 228.5 g (34.3%), m.p. 73°-75° C. The toluene layer was washed with water and evaporated to give a solid. Washing with water and filtration yielded upon drying 328 g. (49.2%), m.p. 62°-72° C. for a total yield of 556.0 g (83.5%). The analysis was consistent with the assigned structure.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Quantity
568 g
Type
reactant
Reaction Step Three
Quantity
5 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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